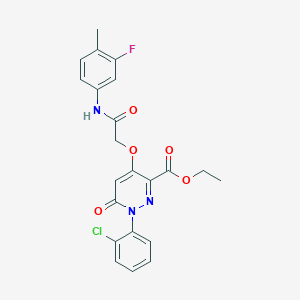
Ethyl 1-(2-chlorophenyl)-4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(2-chlorophenyl)-4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H19ClFN3O5 and its molecular weight is 459.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Agents
Compounds related to Ethyl 1-(2-chlorophenyl)-4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate have been synthesized and studied for their potential as antimicrobial agents. For instance, the synthesis of new quinazolines and their evaluation against various bacterial and fungal species highlight the antimicrobial potential of such compounds. These studies underscore the importance of chemical synthesis in developing new antimicrobial agents to combat resistant microbial strains (Desai, Shihora, & Moradia, 2007).
Crystal Structure and Molecular Analysis
Research on compounds similar to this compound also includes detailed crystal and molecular structure analysis. Studies such as the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate have elucidated the crystal structure, molecular interactions, and antimicrobial activities, providing a deeper understanding of the compound's pharmacological importance (Achutha et al., 2017).
Fluorescent Molecules and Herbicide Inhibitors
Further research has explored the synthesis of compounds with unique reactivity, leading to the creation of novel fluorescent molecules and potential herbicide inhibitors. This includes the development of trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones, which have shown promising results as new chemical classes of inhibitors and as attractive fluorophores for binding site exploration (Wu et al., 2006).
Synthesis Techniques and Regioselectivity
Innovations in synthesis techniques have also been a significant focus, with studies demonstrating efficient and highly regioselective synthesis methods. For example, the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation has shown significant reductions in reaction times, offering novel methodologies for compound synthesis (Machado et al., 2011).
Propiedades
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-[2-(3-fluoro-4-methylanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN3O5/c1-3-31-22(30)21-18(11-20(29)27(26-21)17-7-5-4-6-15(17)23)32-12-19(28)25-14-9-8-13(2)16(24)10-14/h4-11H,3,12H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJISYRYDUIXGFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=C(C=C2)C)F)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2663125.png)
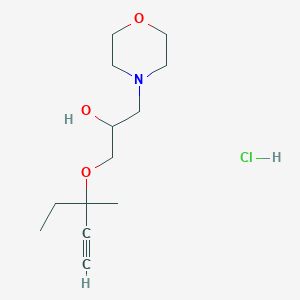
![8-[(4-methoxyphenyl)methyl]-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2663129.png)
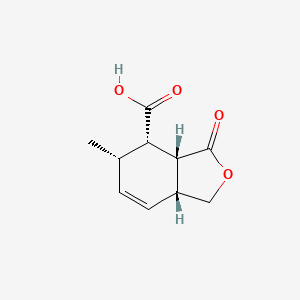
![methyl 4-[3-(benzoylamino)-2,5-dioxo-2H-pyrano[3,2-c]pyridin-6(5H)-yl]benzenecarboxylate](/img/structure/B2663134.png)
![8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2663135.png)
![4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B2663136.png)

![Tert-butyl 3-{[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidine-1-carboxylate](/img/structure/B2663139.png)
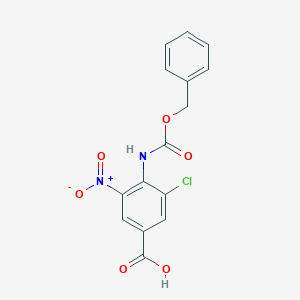
![6-fluoro-4-[3-(methylsulfanyl)phenyl]-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione](/img/structure/B2663144.png)
![methyl 4-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2663145.png)
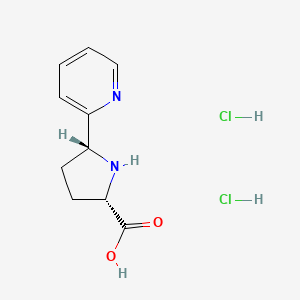
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2663148.png)
